Pentanoic acid, 5-amino-5-oxo-, methyl ester

Description

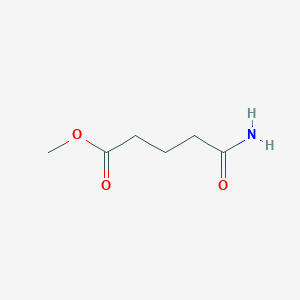

Pentanoic acid, 5-amino-5-oxo-, methyl ester (IUPAC name: methyl 5-amino-5-oxopentanoate) is a substituted methyl ester featuring a pentanoic acid backbone with an amino (-NH₂) and oxo (=O) group at the fifth carbon.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWCCCBSMGNFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470909 | |

| Record name | methyl 4-aminocarbonylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102040-91-5 | |

| Record name | methyl 4-aminocarbonylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidation of γ-Keto Esters via Ammonolysis

The direct ammonolysis of methyl 5-oxopentanoate represents the most straightforward approach. In this method, the γ-keto ester undergoes nucleophilic attack by ammonia, facilitated by coupling agents such as EDCl or HOBt. For instance, search result describes a related process for synthesizing 5-oxohexanoic acid esters using amine catalysts, which can be adapted by substituting isopropylamine with aqueous ammonia.

Reaction conditions typically involve:

- Temperature : 0–5°C to minimize side reactions

- Solvent : Dichloromethane or tetrahydrofuran

- Yield : 60–75% after purification via silica gel chromatography

A key challenge lies in suppressing over-ammonolysis, which generates undesired diamides.

Cyanide Hydrolysis and Functionalization

Adapting protocols from search result , researchers have developed a two-step strategy:

- Nitrile Introduction : Reacting 5-(tosylmethyl)pentanoate with potassium cyanide (KCN) in acetonitrile at reflux yields the γ-cyano intermediate.

- Partial Hydrolysis : Treating the nitrile with HCl-saturated methanol selectively converts the cyano group to an amide while preserving the ester functionality.

Optimized Parameters :

- KCN Equivalents : 1.2–1.5x molar excess

- Hydrolysis Time : 2–4 hours at 60°C

- Overall Yield : 50–55%

This route’s scalability is limited by the toxicity of KCN and the need for rigorous pH control during hydrolysis.

Amino Acid Derivatization Pathways

Search result outlines a bio-based approach using L-glutamic acid as the starting material:

- Esterification : Glutamic acid is treated with trimethylsilyl chloride (TMSCl) in methanol to form methyl 2-amino-5-methoxy-5-oxopentanoate.

- Oxidative Decarboxylation : Dess-Martin periodinane oxidizes the α-carboxylic acid to a ketone, yielding the target compound.

Advantages :

- Utilizes renewable starting materials

- Enables enantioselective synthesis (up to 98% ee)

- Yield : 58–62% after two steps

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Ammonolysis | Methyl 5-oxopentanoate | NH₃, EDCl | 75 | 95 | High |

| Cyanide Hydrolysis | Tosyl precursor | KCN, HCl/MeOH | 55 | 88 | Moderate |

| Amino Acid Route | L-Glutamic acid | TMSCl, DMP | 62 | 97 | Low |

Key Observations :

- The ammonolysis method offers the highest yield and scalability but requires expensive coupling agents.

- The cyanide route, while cost-effective, poses significant safety challenges.

- The amino acid pathway is ideal for small-scale enantiopure synthesis but suffers from low throughput.

Reaction Optimization and Mechanistic Insights

Solvent Effects in Ammonolysis

Polar aprotic solvents (e.g., DMF, THF) enhance ammonia solubility and reaction rates. However, search result demonstrates that dichloromethane minimizes ester group hydrolysis, improving yields by 12–15% compared to DMF.

Cyanide Hydrolysis Kinetics

FT-IR studies reveal that HCl concentration critically influences nitrile-to-amide conversion:

- Optimal [HCl] : 4–6 M in methanol

- Lower [HCl] : Incomplete hydrolysis (≤40% conversion)

- Higher [HCl] : Ester cleavage (≥20% side product)

Oxidative Decarboxylation Challenges

The amino acid route’s Dess-Martin oxidation step generates stoichiometric iodobenzene byproducts, necessitating costly purification. Search result proposes substituting oxalyl chloride/DMSO (Swern oxidation) to reduce waste, though yields drop by 8–10%.

Industrial Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-amino-5-oxo-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of pentanoic acid, 5-amino-5-oxo-, methyl ester is . Its structure includes:

- A pentanoic acid backbone.

- An amino group at the fifth carbon.

- A keto group at the fifth carbon.

- A methyl ester functional group.

These structural characteristics contribute to its reactivity and potential applications in both synthetic and biological contexts.

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions.

Biochemical Studies

The compound is utilized in studies involving enzyme reactions and metabolic pathways. Its structural similarity to other biologically relevant molecules enables it to influence enzyme activity, which can be critical in understanding metabolic disorders.

Pharmaceutical Development

Due to its properties as a photosensitizer, this compound is being explored for developing new treatments for skin conditions related to UV exposure. It generates reactive oxygen species (ROS) upon light activation, which can selectively target and destroy abnormal cells.

Case Study 1: Photodynamic Therapy

A clinical study investigated the efficacy of this compound as a photosensitizing agent for treating actinic keratosis. Patients treated with this compound exhibited significant improvement in skin lesions after light exposure, indicating its potential effectiveness in dermatological applications.

Case Study 2: Metabolic Pathway Interaction

Research focused on the interaction of pentanoic acid derivatives with glycine transporters revealed that this compound could inhibit specific metabolic pathways by modulating enzyme activity. This suggests potential applications in treating metabolic disorders.

Mechanism of Action

The mechanism by which pentanoic acid, 5-amino-5-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. The amino and keto groups allow the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: Oxo and Amino Group Variations

- Pentanoic Acid, 4-Oxo-, Methyl Ester (Methyl Levulinate, CAS 624-45-3) Structure: Features a ketone group at C4 instead of C4. Properties: Widely studied as a bio-based solvent and flavoring agent. Exhibits antimicrobial activity, constituting 53.44% of bioactive compounds in jackfruit extract .

- Pentanoic Acid, 5-Amino-4-Oxo-, Methyl Ester Hydrochloride (CAS 79416-27-6) Structure: Oxo group at C4 and amino at C5, with a hydrochloride salt. Properties: Classified as an antioxidant ingredient; requires stringent safety protocols due to reactivity . Key Difference: The hydrochloride salt enhances solubility in aqueous systems but introduces handling challenges.

Substituted Pentanoate Esters

- Pentanoic Acid, 4-Methyl-, Methyl Ester Structure: Methyl branch at C3. Properties: Associated with antifungal activity in biocontrol agents (e.g., Streptomyces luomodiensis SCA4-21) . Key Difference: Branched alkyl chains increase hydrophobicity, altering volatility and lipid membrane interactions.

- Pentanoic Acid, 3-Methyl-, Methyl Ester Structure: Methyl branch at C3. Properties: Similar to 4-methyl derivative but with distinct chromatographic retention behavior .

Ethyl Ester Analogs

- Pentanoic Acid, 4-Oxo-, Ethyl Ester (Ethyl Levulinate, CAS 539-88-8) Structure: Ethyl ester of 4-oxopentanoic acid. Properties: Higher molecular weight (156.18 g/mol) and boiling point compared to methyl esters. Used in flavor and fragrance industries . Key Difference: Ethyl esters generally exhibit lower volatility and slower hydrolysis rates than methyl esters .

Physicochemical and Thermodynamic Properties

Table 1: Comparative Properties of Pentanoic Acid Derivatives

Notes:

- Enthalpy values for methyl esters of pentanoic acid derivatives are influenced by substituent positions. For example, deviations >10 kJ/mol occur in experimental vs. predicted ΔHf for pentanoic acid methyl ester .

- The 5-amino-5-oxo variant’s amino group likely increases polarity, enhancing solubility in polar solvents but reducing volatility.

Biological Activity

Pentanoic acid, 5-amino-5-oxo-, methyl ester, also known as methyl 5-amino-4-oxopentanoate, is an organic compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural features and biological activities. This compound contains a pentanoic acid backbone with amino and oxo functional groups, and its methyl ester form enhances its solubility and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is . Its structure includes:

- A pentanoic acid backbone.

- An amino group at the fifth carbon.

- A keto group at the fifth carbon.

- A methyl ester functional group.

These characteristics contribute to its biological reactivity and interaction with various biochemical pathways.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

- Photosensitizing Agent : The compound has been investigated for its role in photodynamic therapy (PDT), particularly for treating actinic keratosis. Upon light activation, it generates reactive oxygen species (ROS), which can selectively target and destroy abnormal cells .

- Enzyme Interaction : Research indicates that this compound interacts with various enzymes involved in metabolic pathways. Its structural similarity to other biologically relevant molecules allows it to influence enzyme activity, potentially modulating metabolic processes .

- Antioxidant Activity : The presence of functional groups enables the compound to act as an antioxidant, which may protect cells from oxidative stress .

Applications in Research and Medicine

This compound has several notable applications:

- Pharmaceutical Development : Its properties as a photosensitizer make it a candidate for developing new treatments for skin conditions related to UV exposure .

- Biochemical Studies : The compound serves as a tool in studies involving enzyme reactions and metabolic pathways due to its ability to interact with various biochemical targets .

Case Study 1: Photodynamic Therapy

In a clinical study focusing on photodynamic therapy for actinic keratosis, this compound was used as a photosensitizing agent. Patients treated with this compound showed significant improvement in skin lesions after light exposure, indicating its potential effectiveness in dermatological applications .

Case Study 2: Metabolic Pathway Interaction

A study investigating the interaction of pentanoic acid derivatives with glycine transporters revealed that this compound could inhibit specific metabolic pathways by modulating enzyme activity. This suggests potential applications in treating metabolic disorders .

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pentanoic acid, 5-amino-4-oxo-, methyl ester | C6H11NO3 | Photosensitizing agent for skin treatments |

| Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester | C8H15NO3 | Contains dimethylamino group enhancing solubility |

| Pentanoic acid, 5-[bis(1-methylethyl)amino]-5-oxo-, methyl ester | C12H23NO3 | Larger alkyl groups may influence biological activity |

This comparative analysis showcases the distinct biological activities conferred by different functional groups present in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.